Volasertib - 755038-54-1

Volasertib

Catalog Number: EVT-10894033
CAS Number: 755038-54-1
Molecular Formula: C34H50N8O3
Molecular Weight: 618.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Volasertib is a member of the class of pteridines that is (7R)-7-ethyl-5-methyl-8-(propan-2-yl)-7,8-dihydropteridin-6(5H)-one substituted by a [4-({trans-4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl}carbamoyl)-2-methoxyphenyl]amino group at position 2. It is as polo-like kinase 1 inhibitor (IC50 = 0.87 nM) with potential antineoplastic activity. It has a role as an antineoplastic agent, an apoptosis inducer and an EC 2.7.11.21 (polo kinase) inhibitor. It is a member of cyclopropanes, a member of piperazines, a member of benzamides, a monomethoxybenzene, a substituted aniline, a member of pteridines, a secondary carboxamide, a tertiary amino compound and a secondary amino compound.
Volasertib has been used in trials studying the treatment of Leukemia, Neoplasms, Leukemia, Myeloid, Acute, Myelodysplastic Syndromes, and Leukemia, Monocytic, Acute, among others.
Volasertib is a dihydropteridinone Polo-like kinase 1 (Plk1) inhibitor with potential antineoplastic activity. Volasertib selectively inhibits Plk1, inducing selective G2/M arrest followed by apoptosis in a variety of tumor cells while causing reversible cell arrest at the G1 and G2 stage without apoptosis in normal cells. Plk1, named after the polo gene of Drosophila melanogaster, is a serine/threonine protein kinase involved in regulating mitotic spindle function in a non-ATP competitive manner.
Source and Classification

Volasertib was developed by Boehringer Ingelheim and is classified under the category of small-molecule inhibitors targeting kinases. Its primary mechanism involves the inhibition of Plk1, which is often overexpressed in tumors, making it an attractive target for therapeutic intervention. The compound has been extensively studied in vitro and in vivo, demonstrating significant anti-tumor activity across multiple cancer types .

Synthesis Analysis

Methods and Technical Details

The synthesis of Volasertib involves several key steps that focus on modifying the chemical structure to enhance its potency and selectivity. The compound is synthesized through a multi-step process that includes:

  1. Formation of Pyrazole Ring: The initial step involves the construction of a pyrazole scaffold, which serves as the core structure for the inhibitor.
  2. Aminopyrimidine Modification: This step introduces an aminopyrimidine moiety to enhance binding affinity to the ATP-binding site of Plk1.
  3. Final Coupling Reactions: The final stages involve coupling reactions that yield Volasertib with high purity and yield.

The synthetic pathway emphasizes the importance of optimizing reaction conditions to achieve desired pharmacological properties .

Molecular Structure Analysis

Structure and Data

Volasertib has a molecular formula of C18_{18}H20_{20}N6_{6}O, with a molecular weight of approximately 344.4 g/mol. The structure features a pyrazole ring fused with an aminopyrimidine, which is critical for its inhibitory activity against Plk1.

Key structural characteristics include:

  • Pyrazole Core: Essential for interaction with the kinase domain.
  • Aminopyrimidine Side Chain: Enhances selectivity and potency.
  • Hydrophobic Regions: Contribute to binding affinity through hydrophobic interactions with the kinase active site.

The three-dimensional conformation of Volasertib allows it to effectively mimic ATP, facilitating competitive inhibition of Plk1 .

Chemical Reactions Analysis

Reactions and Technical Details

Volasertib undergoes various chemical reactions that are critical for its biological activity:

  1. Enzymatic Binding: The primary reaction involves binding to the ATP-binding pocket of Plk1, where it competes with ATP.
  2. Phosphorylation Inhibition: By inhibiting Plk1, Volasertib disrupts phosphorylation events necessary for cell cycle progression, leading to mitotic arrest.
  3. Cellular Uptake: The compound's lipophilicity aids in its cellular uptake, allowing it to exert its effects within tumor cells effectively.

Studies have shown that Volasertib induces apoptosis through caspase activation pathways following its interaction with Plk1 .

Mechanism of Action

Process and Data

The mechanism of action of Volasertib primarily revolves around its role as a Plk1 inhibitor:

  • Mitotic Arrest: By inhibiting Plk1, Volasertib prevents cells from transitioning from G2 to M phase, leading to cell cycle arrest.
  • Apoptosis Induction: The prolonged mitotic arrest triggers apoptotic pathways, resulting in cell death. This effect has been observed across various cancer cell lines, particularly those overexpressing Plk1.
  • Tumor Shrinkage: In vivo studies have demonstrated significant tumor regression in xenograft models treated with Volasertib, highlighting its therapeutic potential .

Quantitative data indicate that Volasertib exhibits an IC50_{50} value of approximately 0.87 nM against Plk1, underscoring its potency as a targeted therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Volasertib possesses several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under acidic conditions but may degrade under extreme alkaline conditions.
  • Melting Point: Approximately 150-155 °C.

These properties are critical for formulating effective drug delivery systems that can enhance bioavailability while minimizing degradation during storage and administration .

Applications

Scientific Uses

Volasertib is primarily investigated for its applications in oncology:

  • Cancer Treatment: It is being explored as a treatment option for various cancers, including non-small cell lung cancer, glioblastoma, and breast cancer.
  • Combination Therapies: Research is ongoing into combining Volasertib with other therapeutic agents (e.g., fulvestrant) to enhance anti-tumor efficacy.
  • Biomarker Identification: Studies are focused on identifying biomarkers that predict response to Volasertib treatment, which could personalize therapy for patients with high Plk1 expression .

Properties

CAS Number

755038-54-1

Product Name

Volasertib

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide

Molecular Formula

C34H50N8O3

Molecular Weight

618.8 g/mol

InChI

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1

InChI Key

SXNJFOWDRLKDSF-XKHVUIRMSA-N

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.